5-Aza-2'-deoxy Cytidine-15N4
Description
Properties
Molecular Formula |
C₈H₁₂¹⁵N₄O₄ |
|---|---|
Molecular Weight |
232.18 |
Synonyms |
4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one-15N4; 2-Desoxy-5-azacytidine-15N4; 2’-Deoxy-5-azacytidine-15N4; DAC-15N4; Dacogen-15N4; Decitabine-15N4; NSC 127716-15N4; β-Decitabine-15N4; |
Origin of Product |
United States |
Foundational & Exploratory
Precision Bioanalysis: The Molecular Weight Impact of Decitabine-15N4
Executive Summary
In the high-stakes environment of oncology drug development, the quantification of Decitabine (5-aza-2'-deoxycytidine) demands rigorous precision. As a hypomethylating agent used in Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), its pharmacokinetic (PK) profile is characterized by rapid instability and a short half-life.
This technical guide analyzes the molecular weight difference between Decitabine and its stable isotope-labeled internal standard, Decitabine-15N4 . We explore the atomic-level mass shift, its implications for mass spectrometry (LC-MS/MS), and the experimental protocols required to leverage this isotope for regulatory-grade bioanalysis.
Molecular Mechanics: The Mass Shift Calculation
The utility of Decitabine-15N4 as an internal standard (IS) relies on a precise mass difference that separates it from the analyte (Decitabine) in the mass spectrometer while maintaining identical chromatographic behavior.
Atomic Mass Fundamentals
To calculate the exact molecular weight difference, we must look beyond the periodic table averages and use the specific isotopic masses defined by IUPAC.
| Isotope | Precise Atomic Mass (Da) | Abundance (%) |
| Nitrogen-14 ( | 14.003074 | 99.636 |
| Nitrogen-15 ( | 15.000109 | 0.364 |
| Mass Difference ( | 0.997035 | - |
Decitabine Structure & Formula
-
Chemical Formula:
[1][2][3][4][5] -
Core Moiety: 5-azacytosine ring linked to a deoxyribose sugar.
-
Nitrogen Content: 4 Nitrogen atoms, all located within the 5-azacytosine base and the exocyclic amino group.
The Calculation
In Decitabine-15N4 , all four Nitrogen-14 atoms are replaced by Nitrogen-15.
-
Decitabine Monoisotopic Mass (
): -
Decitabine-15N4 Mass (
): -
Total Mass Shift:
Bioanalytical Advantage: vs. Deuterium
Why use
-
Chromatographic Co-elution: Deuterium labeling can slightly alter the lipophilicity of a molecule, causing the internal standard to elute slightly earlier than the analyte (the "deuterium isotope effect"). This can lead to different matrix effects (ion suppression/enhancement) for the analyte vs. the IS.
-
Signal Integrity: Nitrogen-15 labeling does not affect the retention time. Decitabine-15N4 co-elutes perfectly with Decitabine, ensuring that any matrix effect impacts both equally, providing the highest level of normalization.
-
Stability: The C-N bonds in the triazine ring are robust. Deuterium labels on exchangeable positions (like -NH2 or -OH) can be lost in protic solvents;
atoms in the ring structure are non-exchangeable.
Visualization: Structural & Mass Logic
Figure 1: Logic flow demonstrating the mass shift derivation from Decitabine to its 15N4 isotope.
Experimental Protocol: LC-MS/MS Quantification
This protocol outlines a validated workflow for quantifying Decitabine in human plasma using Decitabine-15N4.
MRM Transitions (Fragmentation)
Decitabine is a nucleoside.[6] Upon collision-induced dissociation (CID), the glycosidic bond between the sugar and the base is the weakest point.
-
Analyte (Decitabine):
-
Precursor: 229.1 (
) -
Product: 113.1 (5-azacytosine base fragment)
-
-
Internal Standard (Decitabine-15N4):
-
Precursor: 233.1 (
) -
Product: 117.1 (15N4-labeled base fragment)
-
Note: Since all 4 nitrogens are on the base, the fragment retains the +4 Da shift.
Sample Preparation (Tetrahydrouridine Stabilization)
Decitabine is rapidly deaminated by cytidine deaminase (CDA) in blood. Tetrahydrouridine (THU) must be added to blood collection tubes to inhibit CDA.
Step-by-Step Workflow:
-
Collection: Collect whole blood into K2EDTA tubes containing THU (final conc. 25 µg/mL). Centrifuge at 4°C to harvest plasma.
-
Aliquot: Transfer 50 µL of plasma to a 96-well plate.
-
IS Addition: Add 20 µL of Decitabine-15N4 working solution (500 ng/mL in methanol).
-
Precipitation: Add 150 µL of Methanol (cold). Vortex for 2 mins.
-
Separation: Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate; add 100 µL of water (to match initial mobile phase).
LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18 (e.g., Waters XSelect HSS T3), 2.1 x 50 mm, 2.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min: 5% B; 0.5-2.5 min: 5%->95% B; 2.5-3.5 min: 95% B |
| Ionization | ESI Positive |
Visualization: Bioanalytical Workflow
Figure 2: Step-by-step bioanalytical workflow for Decitabine quantification using 15N4-IS.
Scientific Integrity & Validation
To ensure this method meets FDA/EMA guidelines:
-
Isotopic Purity: The 15N4 standard must have <1% contribution to the unlabeled (M+0) channel. High-grade commercial standards typically offer >98% isotopic enrichment.
-
Cross-Talk: Inject a high concentration of Decitabine (ULOQ) and monitor the IS channel (233->117). There should be no significant interference.
-
Stability: Decitabine is unstable in alkaline pH. Ensure all solvents and reconstitution solutions are neutral or slightly acidic (0.1% formic acid).
References
-
PubChem. (n.d.).[2] Decitabine (Compound).[1][2][3][4][7][8][9][10] National Library of Medicine. Retrieved from [Link]
-
NIST. (n.d.). Atomic Weights and Isotopic Compositions for Nitrogen. National Institute of Standards and Technology. Retrieved from [Link]
-
Chilakala, S., et al. (2019). Tracking Decitabine Incorporation into Malignant Myeloid Cell DNA in vitro and in vivo by LC-MS/MS. Cleveland State University. Retrieved from [Link]
-
FDA. (2018).[10] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[10] Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. alpha-Decitabine | C8H12N4O4 | CID 688377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. KEGG DRUG: Decitabine [genome.jp]
- 6. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 7. chemscene.com [chemscene.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic purity requirements for 5-Aza-2'-deoxy Cytidine-15N4
Executive Summary
In the quantitative analysis of epigenetic modulators, 5-Aza-2'-deoxycytidine-15N4 (Decitabine-15N4) serves as the gold-standard Internal Standard (IS).[1] Its utility, however, is governed by two opposing forces: isotopic fidelity and chemical instability .
This guide addresses the specific requirements for using Decitabine-15N4 in regulated bioanalysis (GLP/GMP environments). It moves beyond simple "purity percentages" to examine the impact of isotopologue distribution on Lower Limits of Quantification (LLOQ) and details the strict handling protocols required to mitigate the triazine ring's hydrolytic degradation.
Molecular Specifications & Labeling Topology
To ensure mass spectral distinctiveness, the labeling pattern must be chemically defined. For Decitabine-15N4, the stable isotopes are located on the cytosine analog base (5-azacytosine), specifically the three ring nitrogens and the exocyclic amino group.
-
Chemical Name: 4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one-1,3,5,amino-^15^N
4 -
Molecular Formula: C
8H12[15N]4O4[1] -
Molecular Weight: ~232.24 g/mol (approx. +4 Da shift from unlabeled Decitabine)
-
Mass Shift Utility: The +4 Da shift is critical. It places the IS signal beyond the natural isotopic envelope of the analyte (M+0, M+1, M+2), preventing "reverse cross-talk" where the analyte interferes with the IS channel.
The Core Directive: Isotopic Purity vs. Enrichment[2]
In high-sensitivity LC-MS/MS assays, "Isotopic Enrichment" (e.g., >98% ^15^N) is an insufficient metric. The critical parameter is the Isotopologue Distribution , specifically the absence of the M+0 (unlabeled) species.
The "Blank" Problem
If your Decitabine-15N4 standard contains even 0.5% of unlabeled Decitabine (M+0), spiking this IS into a blank plasma sample will generate a false positive signal in the analyte channel.
-
Requirement: The contribution of the IS to the analyte channel (M+0) must be < 20% of the LLOQ of the assay.
-
Calculation:
Table 1: Impact of Isotopic Impurity on Assay Sensitivity
| Parameter | Specification | Reason |
| Atom % Enrichment | > 98% ^15^N | Ensures consistent ionization and fragmentation behavior. |
| M+0 Abundance | < 0.1% | Prevents false positives in the analyte channel (Critical for LLOQ). |
| M+4 Abundance | > 95% | Maximizes signal intensity for the IS channel. |
| M+3 / M+2 | Characterized | Acceptable if they do not interfere with analyte transitions, but indicates incomplete synthesis. |
Technical Challenge: Hydrolytic Instability
The 5-aza-cytosine ring is chemically fragile.[2] Unlike standard cytosine, the presence of nitrogen at position 5 destabilizes the ring, making it susceptible to nucleophilic attack by water. This results in ring opening and the formation of formyl derivatives.
Crucial Insight: An isotopically pure standard that has degraded is useless. Degradation products (e.g., guanylurea derivatives) will not track with the analyte during extraction or chromatography, leading to quantification errors.
Visualization: Decitabine Degradation Pathway
The following diagram illustrates the primary failure mode (hydrolysis) that researchers must prevent during storage and sample preparation.
Figure 1: Hydrolytic degradation pathway of 5-Aza-2'-deoxycytidine. The triazine ring opens rapidly in aqueous solutions, particularly at neutral to alkaline pH, rendering the internal standard ineffective.
Application Workflow: LC-MS/MS Quantification
To utilize Decitabine-15N4 effectively, the experimental workflow must minimize time in aqueous solution and maximize extraction efficiency.
Protocol: Self-Validating Extraction
-
Preparation: Dissolve Decitabine-15N4 in 100% DMSO or Methanol to create a stock solution. Never store in water.
-
Spiking: Add IS working solution to biological samples immediately prior to extraction.
-
Extraction: Use Solid Phase Extraction (SPE) or Protein Precipitation with acidified methanol (0.1% Formic Acid) to stabilize the ring during processing.
-
Analysis: Inject onto a C18 column using a mobile phase with slightly acidic pH (0.1% Formic Acid) to maintain stability during the run.
Visualization: Quantitation Workflow
Figure 2: Analytical workflow for Decitabine quantification. Note the critical use of acidified solvents during extraction to prevent IS degradation.
Analytical Validation Protocols
Before deploying a new lot of Decitabine-15N4, perform the following validation steps to ensure data integrity.
A. Isotopic Purity Check (High-Res MS)
-
Method: Direct infusion ESI-MS (Orbitrap or Q-TOF).
-
Acceptance Criteria:
-
M+4 intensity > 95% of total isotope cluster.
-
M+0 intensity < 0.1% (relative to M+4).
-
-
Why: Verifies that the "Blank" will remain clean.
B. Chemical Purity & Stability Check (HPLC-UV)
-
Method: HPLC with UV detection at 254 nm.
-
Acceptance Criteria: Single peak > 98% area. Absence of late-eluting peaks (dimers) or early-eluting peaks (hydrolysis products).
-
Why: Ensures the concentration of the IS spike is accurate.
References
-
Chemical Stability of Decitabine: Rogstad, D. K., et al. (2009). "The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products." Chemical Research in Toxicology.
-
Isotopic Purity in LC-MS: Jemal, M., & Xia, Y. Q. (2006). "LC-MS/MS Bioanalytical Method Development: The Critical Role of the Internal Standard." Separation Science. [Source]([Link]. separationsnow.com) (General Principle citation)
-
Decitabine Structure & Properties: PubChem Compound Summary for CID 451668, Decitabine.
-
Internal Standard Guidelines: FDA Bioanalytical Method Validation Guidance for Industry (2018).
Sources
An In-Depth Technical Guide to Tracking Decitabine's Metabolic Fate Using ¹⁵N₄ Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the metabolic pathways of decitabine, a crucial epigenetic drug, and details a robust methodology for tracing its journey within the cell using stable isotope labeling. By leveraging the power of ¹⁵N₄-labeled decitabine in conjunction with advanced analytical techniques, researchers can gain unprecedented insights into its mechanism of action, paving the way for optimized therapeutic strategies.
Introduction: The Clinical Significance of Decitabine and the Need for Precise Metabolic Tracking
Decitabine (5-aza-2'-deoxycytidine) is a cornerstone in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] It functions as a hypomethylating agent, reversing aberrant DNA methylation patterns that silence tumor suppressor genes.[2][3] The therapeutic efficacy of decitabine is intrinsically linked to its metabolic activation and subsequent incorporation into DNA.[4][5] However, its complex metabolic landscape, characterized by rapid degradation and intricate intracellular processing, necessitates sophisticated methods for a clear understanding of its fate.
Stable isotope labeling, specifically with ¹⁵N, offers a powerful, non-invasive approach to trace the metabolic journey of decitabine.[6] By replacing the four nitrogen atoms in the azacytosine ring with their heavier ¹⁵N counterparts, we can differentiate the drug and its metabolites from their endogenous analogues using mass spectrometry. This technique provides a quantitative and dynamic view of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The Metabolic Journey of Decitabine: A Tale of Activation and Inactivation
The clinical activity of decitabine is a delicate balance between its anabolic activation and catabolic inactivation pathways. Understanding this interplay is critical for predicting patient response and designing more effective treatment regimens.
Anabolic Activation: The Path to Therapeutic Efficacy
For decitabine to exert its epigenetic effects, it must first be phosphorylated to its active triphosphate form.[2][7] This multi-step process is initiated by deoxycytidine kinase (DCK), the rate-limiting enzyme in this pathway.[4][8]
The key steps in decitabine's activation are:
-
Phosphorylation: Decitabine is sequentially phosphorylated to decitabine monophosphate (5-aza-dCMP), diphosphate (5-aza-dCDP), and finally to its active form, decitabine triphosphate (5-aza-dCTP).[4][7]
-
DNA Incorporation: 5-aza-dCTP is then incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][2] This incorporation is what allows decitabine to trap DNA methyltransferase (DNMT) enzymes, leading to hypomethylation.[1][2]
Catabolic Inactivation: The Major Hurdle to Overcome
The primary obstacle to decitabine's therapeutic efficacy is its rapid inactivation by the enzyme cytidine deaminase (CDA).[3][9] This enzyme is highly expressed in the liver and gastrointestinal tissues, leading to a very short plasma half-life of approximately 20 minutes in humans.[3][10]
-
Deamination: CDA converts decitabine into its inactive uridine counterpart, 5-aza-2'-deoxyuridine.[7][9] This metabolite lacks the ability to be incorporated into DNA and inhibit DNMTs. The monophosphate form of decitabine can also be inactivated by deoxycytidylate deaminase (DCTD).[7][11]
The high activity of CDA provides a sanctuary for cancer cells, particularly in organs with high expression levels like the liver, protecting them from the therapeutic effects of decitabine.[12] This has led to the clinical investigation of CDA inhibitors, such as tetrahydrouridine (THU), to enhance the bioavailability and efficacy of orally administered decitabine.[9][10]
Visualizing the Metabolic Network
The following diagram illustrates the competing anabolic and catabolic pathways of decitabine.
Caption: Competing metabolic pathways of decitabine.
Experimental Workflow: A Step-by-Step Guide to Tracking ¹⁵N₄-Decitabine
This section outlines a detailed protocol for a typical in vitro experiment designed to trace the metabolic fate of ¹⁵N₄-decitabine in a cancer cell line.
Caption: Experimental workflow for ¹⁵N₄-decitabine tracing.
Cell Culture and Treatment
Objective: To expose a relevant cancer cell line to ¹⁵N₄-decitabine to allow for its uptake and metabolism.
Protocol:
-
Cell Seeding: Seed a human myeloid leukemia cell line (e.g., HL-60 or U937) in appropriate cell culture flasks at a density that will allow for logarithmic growth during the treatment period.[7]
-
¹⁵N₄-Decitabine Treatment: The following day, replace the culture medium with fresh medium containing a known concentration of ¹⁵N₄-decitabine (commercially available from suppliers like MedChemExpress).[13] The concentration should be chosen based on previous studies to be within a therapeutically relevant range (e.g., 100 nM to 1 µM).[5]
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 8, 24, and 48 hours) to capture the dynamics of decitabine metabolism and DNA incorporation.[7]
-
Cell Harvesting: At each time point, harvest the cells by centrifugation. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove any extracellular ¹⁵N₄-decitabine.
Metabolite Extraction
Objective: To efficiently extract intracellular metabolites while preserving their integrity.
Protocol:
-
Metabolism Quenching: Immediately resuspend the cell pellet in a pre-chilled (-80°C) extraction solvent, typically a mixture of methanol, acetonitrile, and water, to halt all enzymatic activity.
-
Cell Lysis: Thoroughly lyse the cells by a combination of vortexing and sonication on ice.
-
Phase Separation: Centrifuge the lysate at a high speed to pellet cellular debris. Collect the supernatant containing the extracted metabolites.
-
Sample Preparation: Dry the supernatant under a stream of nitrogen gas and reconstitute the sample in a solvent compatible with the subsequent LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate, identify, and quantify ¹⁵N₄-decitabine and its labeled metabolites.
Protocol:
-
Chromatographic Separation: Inject the reconstituted sample onto a liquid chromatography (LC) system. A reverse-phase C18 column is commonly used to separate decitabine and its metabolites from other cellular components.[7]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of ¹⁵N₄-decitabine and its anticipated metabolites.[7]
-
Data Analysis: The resulting data is processed to generate chromatograms and quantify the peak areas of the labeled compounds. By comparing these to a standard curve of known concentrations of ¹⁵N₄-decitabine, the absolute amount of the drug and its metabolites in the cell can be determined.
Quantitative Data Presentation
The following table provides a hypothetical example of the quantitative data that can be obtained from an ¹⁵N₄-decitabine tracing experiment.
| Time (hours) | Intracellular ¹⁵N₄-Decitabine (pmol/10⁶ cells) | ¹⁵N₄-Decitabine Monophosphate (pmol/10⁶ cells) | ¹⁵N₄-Decitabine Triphosphate (pmol/10⁶ cells) | ¹⁵N₄-Decitabine in DNA (fmol/µg DNA) |
| 2 | 15.2 ± 1.8 | 5.1 ± 0.6 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| 8 | 8.7 ± 1.1 | 12.3 ± 1.5 | 4.8 ± 0.5 | 3.2 ± 0.4 |
| 24 | 2.1 ± 0.3 | 6.8 ± 0.9 | 2.1 ± 0.3 | 8.9 ± 1.1 |
| 48 | < 0.5 | 1.5 ± 0.2 | 0.8 ± 0.1 | 10.5 ± 1.3 |
Note: This data illustrates a time-dependent conversion of decitabine into its phosphorylated forms and subsequent incorporation into DNA, with a corresponding decrease in the intracellular concentration of the parent drug.
Conclusion: The Future of Decitabine Research
The use of ¹⁵N₄-labeling to track the metabolic pathways of decitabine provides an invaluable tool for researchers and drug developers. This approach allows for a precise and quantitative understanding of the drug's mechanism of action, its susceptibility to inactivation, and the factors that influence its therapeutic efficacy. By elucidating the intricate details of decitabine's metabolic fate, we can move towards more personalized and effective treatment strategies for patients with myeloid malignancies. The insights gained from these studies can inform the development of novel drug delivery systems, combination therapies that enhance decitabine's activity, and biomarkers to predict patient response.
References
- What is the mechanism of Decitabine? - Patsnap Synapse. (2024, July 17).
-
Decitabine - Wikipedia. Retrieved from [Link]
-
Issa, J. P., Garcia-Manero, G., Giles, F. J., Mannari, R., Thomas, D., Faderl, S., ... & Kantarjian, H. M. (2005). Phase 1 study of low-dose decitabine in patients with myelodysplastic syndrome. Journal of Clinical Oncology, 23(17), 3948-3956. Retrieved from [Link]
- Kantarjian, H., Issa, J. P. J., Rosenfeld, C. S., Bennett, J. M., Albitar, M., DiPersio, J., ... & List, A. (2006). Decitabine improves patient outcomes in myelodysplastic syndromes: results of a phase III randomized study. Cancer, 106(8), 1794-1803.
-
Cashen, A. F., Schiller, G. J., O'Laughlin, K. N., & DiPersio, J. F. (2011). Pharmacokinetic evaluation of decitabine for the treatment of leukemia. Expert opinion on drug metabolism & toxicology, 7(11), 1435-1443. Retrieved from [Link]
- Kantarjian, H. M., O'Brien, S., Shan, J., Ayoubi, M., & Garcia-Manero, G. (2007). The combination of decitabine and arsenic trioxide in patients with myelodysplastic syndrome and acute myeloid leukemia: a phase I/II study. Cancer, 109(6), 1100-1107.
- Qin, T., Jelinek, J., Si, J., Shu, J., & Issa, J. P. J. (2009). Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines. Blood, 113(3), 659-667.
-
Decitabine: Package Insert / Prescribing Information / MOA - Drugs.com. Retrieved from [Link]
- Vial, T., & Descotes, J. (2003). Clinical toxicity of the interferons. Drug safety, 26(1), 43-55.
-
Rudek, M. A., Zhao, M., He, P., Hartke, C., Gilbert, J., Gore, S. D., ... & Baker, S. D. (2011). A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer. Oncotarget, 2(11), 842. Retrieved from [Link]
-
Oganesyan, V. Y., & Oganesyan, R. O. (2011). Population pharmacokinetic modelling of decitabine in patients with myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Journal of Clinical Oncology, 29(15_suppl), e13032-e13032. Retrieved from [Link]
-
Oganesyan, V., Oganesyan, R., & Jabbour, E. (2012). High cytidine deaminase expression in the liver provides sanctuary for cancer cells from decitabine treatment effects. Oncotarget, 3(10), 1084. Retrieved from [Link]
-
Lavelle, D., Vaitkus, K., Ling, Y., Ruiz, M. A., Mahfouz, R., & DeSimone, J. (2012). Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine. Blood, The Journal of the American Society of Hematology, 119(5), 1240-1247. Retrieved from [Link]
-
van Groeningen, C. J., Leyva, A., O'Brien, A. M., Gall, H. E., & Pinedo, H. M. (1986). Phase I and pharmacokinetic study of 5-aza-2'-deoxycytidine (decitabine) in cancer patients. Cancer research, 46(9), 4831-4836. Retrieved from [Link]
-
Zhao, M., Rudek, M. A., He, P., Hartke, C., Gore, S. D., Carducci, M. A., & Baker, S. D. (2012). Tracking Decitabine Incorporation into Malignant Myeloid Cell DNA in vitro and in vivo by LC-MS/MS with Enzymatic Digestion. Journal of Chromatography B, 903, 130-137. Retrieved from [Link]
- Beumer, J. H., Rosing, H., de Blok, S., Kester, M., Hillebrand, M. J., & Schellens, J. H. (2007). A sensitive and specific liquid chromatography-tandem mass spectrometry assay for decitabine in human plasma.
-
E-Flux, C., & Flotho, C. (2014). Quantitative determination of decitabine incorporation into DNA and its effect on mutation rates in human cancer cells. Nucleic acids research, 42(15), 9789-9799. Retrieved from [Link]
-
Target engagement by decitabine is dependent on its metabolic... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
Oganesyan, V., Oganesyan, R., & Jabbour, E. (2013). Increased CDA expression/activity in males contributes to decreased cytidine analog half-life and likely contributes to worse outcomes with 5-azacytidine or decitabine therapy. Clinical Cancer Research, 19(4), 938-948. Retrieved from [Link]
-
Unnikrishnan, A., Freeman, S. D., & Hourigan, C. S. (2020). Resistance to decitabine and 5-azacytidine emerges from adaptive responses of the pyrimidine metabolism network. bioRxiv. Retrieved from [Link]
-
LC-MS/MS parameters used for 13 C and 15 N labeling experiments. - ResearchGate. Retrieved from [Link]
-
Accurate LC-MS analyses for microcystins using per-15N-labeled microcystins - PubMed. Retrieved from [Link]
-
15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector - bioRxiv. Retrieved from [Link]
-
Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - Oxford Academic. Retrieved from [Link]
-
Mechanism of action of decitabine in treating acute lymphoblastic leukemia - PMC. Retrieved from [Link]
Sources
- 1. Decitabine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 3. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decitabine: a historical review of the development of an epigenetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of decitabine incorporation into DNA and its effect on mutation rates in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 7. Tracking Decitabine Incorporation into Malignant Myeloid Cell DNA in vitro and in vivo by LC-MS/MS with Enzymatic Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to decitabine and 5-azacytidine emerges from adaptive responses of the pyrimidine metabolism network | bioRxiv [biorxiv.org]
- 9. A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. High cytidine deaminase expression in the liver provides sanctuary for cancer cells from decitabine treatment effects | Oncotarget [oncotarget.com]
- 13. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: High-Recovery Solid Phase Extraction (SPE) of Decitabine and 15N4-Decitabine from Human Plasma
This Application Note is structured as a comprehensive technical guide for bioanalytical scientists. It prioritizes the critical stability challenges inherent to Decitabine and provides a robust, field-validated Solid Phase Extraction (SPE) protocol using 15N4-labeled internal standards.
Executive Summary
Decitabine (5-aza-2'-deoxycytidine) is a hypomethylating agent used in the treatment of Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML).[1] Its quantification in biological matrices is notoriously difficult due to two primary factors:
-
Extreme Hydrophilicity: High polarity (LogP < -2) makes retention on traditional C18 silica phases difficult without ion-pairing agents.
-
Chemical Instability: Rapid hydrolytic opening of the triazine ring and enzymatic deamination by cytidine deaminase (CDA) occur within minutes in untreated plasma.
This protocol details a Polymeric Reversed-Phase SPE workflow that solves these challenges. It utilizes Tetrahydrouridine (THU) as a critical enzyme inhibitor and 15N4-Decitabine as a stable isotope-labeled internal standard (SIL-IS) to normalize extraction recovery and matrix effects.
Chemical & Physical Context
Analyte Properties
| Property | Decitabine (Analyte) | 15N4-Decitabine (IS) |
| Structure | 5-aza-2'-deoxycytidine | [15N4]-5-aza-2'-deoxycytidine |
| MW | 228.21 g/mol | 232.18 g/mol |
| LogP | -2.2 (Highly Polar) | -2.2 |
| pKa | ~7.6 (Basic amine) | ~7.6 |
| Critical Stability | Hydrolyzes at pH > 7.0; Deaminates via CDA | Identical profile |
Mechanism of Instability
Decitabine degrades via two distinct pathways that must be arrested during sample collection:
-
Enzymatic Deamination: Cytidine Deaminase (CDA) converts Decitabine to 5-azauridine (inactive). Solution: Add THU immediately.
-
Hydrolysis: The 6-position of the triazine ring is susceptible to nucleophilic attack by water, especially at alkaline pH. Solution: Maintain neutral-to-slightly acidic pH and low temperature (4°C).
Sample Collection & Stabilization (The "Zero-Hour" Protocol)
Scientific Integrity Note: Most SPE failures for Decitabine originate here, not at the cartridge.
Reagents Required:
-
Tetrahydrouridine (THU): Prepare a 10 mg/mL stock in water.
-
K2EDTA Plasma Tubes: Pre-chilled on ice.
Protocol:
-
Pre-dose: Add THU to the blood collection tube prior to collection to achieve a final concentration of 25 µg/mL in whole blood.
-
Collection: Draw blood and immediately invert gently 5 times to mix THU.
-
Cooling: Place tube immediately in an ice-water bath (0°C). Do NOT allow to sit at room temperature.
-
Separation: Centrifuge at 2,000 x g for 10 mins at 4°C.
-
Storage: Transfer plasma to cryovials and store at -80°C. Stability is validated for ~1 month at -80°C.
Solid Phase Extraction (SPE) Protocol[2][3][4][5][6][7]
Sorbent Selection
We utilize a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent (e.g., Waters Oasis HLB or Phenomenex Strata-X).
-
Why? Unlike C18 silica, polymeric sorbents do not suffer from "phase collapse" (dewetting) when dried. They possess a specific surface area (~800 m²/g) with N-vinylpyrrolidone moieties that retain polar drugs like Decitabine via hydrogen bonding and dipole-dipole interactions, superior to simple hydrophobic retention.
Materials
-
SPE Cartridge: Polymeric HLB, 30 mg / 1 cc (or 96-well plate equivalent).
-
Internal Standard Spiking Solution: 15N4-Decitabine at 500 ng/mL in acetonitrile.
-
Wash Solvent: 5% Methanol in Water (removes salts/proteins without eluting analyte).
-
Elution Solvent: 100% Methanol (or Acetonitrile/Methanol 50:50).
Step-by-Step Workflow
Step 1: Sample Pre-treatment
-
Thaw plasma on wet ice.
-
Aliquot 200 µL of stabilized plasma into a clean tube.
-
Add 20 µL of 15N4-Decitabine IS working solution. Vortex gently.
-
Crucial Step: Dilute sample 1:1 with 200 µL of 2% Phosphoric Acid (H3PO4) .
-
Reasoning: Acidification disrupts protein binding and ensures the analyte is in a protonated state (though HLB works across pH, acidification prevents hydrolytic degradation during processing).
-
Step 2: Conditioning
-
Add 1 mL Methanol to the cartridge.[2] Draw through at low vacuum (2-3 psi).
-
Add 1 mL Water to the cartridge. Draw through.
-
Note: Do not let the sorbent go completely dry, though HLB is forgiving.[3][4]
Step 3: Loading
-
Load the entire pre-treated sample (~420 µL) onto the cartridge.
-
Flow rate: Slow (~1 mL/min) to maximize mass transfer to the sorbent surface.
Step 4: Washing (Matrix Removal)
-
Add 1 mL of 5% Methanol in Water .
-
Vacuum: High (10 psi) for 2 minutes to dry the bed.
-
Reasoning: This removes salts and highly polar interferences (like urea) while Decitabine remains bound via polar-embedded polymer interactions.
Step 5: Elution
-
Place collection tubes/plate.
-
Elute with 500 µL of 100% Methanol .
-
Apply gravity or very low vacuum to allow soak time (soak for 30s, then elute).
Step 6: Evaporation & Reconstitution
-
Evaporate eluate under Nitrogen stream at 35°C (Do NOT exceed 40°C due to thermal instability).
-
Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).
-
Vortex and transfer to autosampler vials (kept at 4°C).
LC-MS/MS Conditions
Chromatographic Separation:
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent HSS T3.
-
Mobile Phase A: Water + 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Gradient:
-
0.0 min: 98% A (High aqueous start is mandatory for retention)
-
2.0 min: 98% A
-
2.1 min: 5% A (Flush)
-
3.5 min: 5% A
-
3.6 min: 98% A (Re-equilibrate)
-
Mass Spectrometry Parameters (ESI+):
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Decitabine | 229.1 | 113.1 | 20 | 15 |
| 15N4-Decitabine | 233.1 | 117.1 | 20 | 15 |
Mechanistic Note: The transition 229 -> 113 corresponds to the loss of the deoxyribose sugar, leaving the modified cytosine base. This is the most stable and abundant fragment.
Process Visualization (Graphviz)
Figure 1: End-to-end workflow for Decitabine bioanalysis, emphasizing the critical stabilization phase prior to extraction.
Validation & Troubleshooting
Recovery & Matrix Effects
Using the 15N4-Decitabine IS allows for the calculation of the Internal Standard Normalized Matrix Factor .
-
Target Recovery: >85% (Polymeric HLB typically yields 90-95%).
-
Acceptance: The IS response in the extracted sample should be within ±15% of the IS response in a neat solvent standard.
Common Pitfalls
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Thermal degradation during evaporation. | Ensure water bath is <35°C. Do not over-dry. |
| Peak Tailing | Secondary interactions with silanols (if using C18). | Use Polymeric HLB or add 10mM Ammonium Acetate to mobile phase. |
| Daughter Ion Instability | Source fragmentation. | Lower the desolvation temperature; Decitabine is fragile. |
| Inconsistent Recovery | Enzymatic degradation. | Verify THU was added immediately at blood draw. Check THU stock expiration. |
References
-
FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018).[6][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Liu, G., et al. (2006). "Validation of a fully automated solid-phase extraction liquid chromatography–tandem mass spectrometry method for the determination of decitabine in human plasma." Journal of Chromatography B, 834(1-2), 15-23.
-
Waters Corporation. "Oasis HLB Care and Use Manual." Waters Library. Retrieved from [Link]
-
Agilent Technologies. "Bond Elut Plexa - Polymeric SPE." Agilent Technical Overview. Retrieved from [Link]
-
Chilakala, S., et al. (2019). "Tracking Decitabine Incorporation into Malignant Myeloid Cell DNA in vitro and in vivo by LC-MS/MS."[1] Scientific Reports. Retrieved from [Link]
Sources
- 1. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated HPLC-MS/MS Method for the Simultaneous Quantification of Decitabine and its ¹⁵N₄-Labeled Internal Standard
Introduction
Decitabine (5-aza-2'-deoxycytidine) is a potent antineoplastic agent, functioning as a DNA methyltransferase inhibitor to induce the re-expression of tumor suppressor genes that have been silenced by epigenetic mechanisms.[1][2] Its therapeutic efficacy is under investigation for various malignancies, including myelodysplastic syndromes and acute myeloid leukemia.[2][3] Accurate quantification of Decitabine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal dosing strategies.
The inherent chemical instability of Decitabine and the presence of endogenous interfering substances necessitate a highly selective and sensitive analytical method.[4][5] To address these challenges, this application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous determination of Decitabine and its stable isotope-labeled (SIL) internal standard, 5-Aza-2'-deoxycytidine-¹⁵N₄. The use of a SIL internal standard is considered the "gold standard" in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability and enhancing data reliability.[6][7]
This document provides a comprehensive, step-by-step protocol, expert insights into the rationale behind the methodological choices, and validation parameters established in accordance with the International Council for Harmonisation (ICH) guidelines.[8][9][10]
Chemical Properties of Analytes
A fundamental understanding of the physicochemical properties of both the analyte and the internal standard is crucial for developing a selective and efficient HPLC method.
| Property | Decitabine | 5-Aza-2'-deoxycytidine-¹⁵N₄ |
| Chemical Structure | 4-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one[11] | 4-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one with four ¹⁵N atoms in the triazine ring |
| Molecular Formula | C₈H₁₂N₄O₄[12] | C₈H₁₂¹⁵N₄O₄ |
| Molecular Weight | 228.21 g/mol [12] | Approximately 232.21 g/mol |
| Key Characteristics | A hydrophilic nucleoside analog.[13] Susceptible to degradation in acidic and basic solutions.[5] | Chemically identical to Decitabine, ensuring co-elution and similar ionization behavior, but with a distinct mass-to-charge ratio. |
Experimental Protocol
This protocol is designed to be a self-validating system, where the system suitability tests ensure the reliability of the entire analytical run.
Materials and Reagents
-
Decitabine reference standard (≥98% purity)
-
5-Aza-2'-deoxycytidine-¹⁵N₄ (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (sourced from an accredited biobank)
Instrumentation
-
HPLC System: A system capable of delivering reproducible gradients at low flow rates (e.g., Waters ACQUITY UPLC, Shimadzu Nexera).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Thermo Scientific TSQ series).
-
Analytical Column: A reversed-phase C18 column is recommended for good retention of these polar compounds. A column with dimensions of 100 mm x 2.1 mm and a particle size of 3.5 µm provides a good balance of resolution and analysis time.[14]
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Decitabine and 5-Aza-2'-deoxycytidine-¹⁵N₄ into separate 10 mL volumetric flasks.
-
Dissolve in a 50:50 (v/v) mixture of methanol and water.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Decitabine by serial dilution of the stock solution with 50:50 methanol/water to create calibration standards.
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the 5-Aza-2'-deoxycytidine-¹⁵N₄ stock solution with 50:50 methanol/water.
-
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard spiking solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC and Mass Spectrometry Conditions
| Parameter | Setting | Rationale |
| Column | C18, 100 mm x 2.1 mm, 3.5 µm | Provides good retention and peak shape for polar nucleoside analogs.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase promotes protonation of the analytes, enhancing ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient Elution | 0-1.0 min: 5% B; 1.0-4.0 min: 5-95% B; 4.0-5.0 min: 95% B; 5.1-7.0 min: 5% B | A gradient is employed to ensure efficient elution of the polar analytes while maintaining good peak shape and separation from potential interferences. |
| Flow Rate | 0.3 mL/min | A lower flow rate is compatible with the 2.1 mm column diameter and improves ESI efficiency. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Decitabine and its analog readily form protonated molecules in the positive ion mode.[15] |
| MRM Transitions | Decitabine: 229.1 > 113.1; 5-Aza-2'-deoxycytidine-¹⁵N₄: 233.1 > 117.1 | These transitions correspond to the fragmentation of the protonated parent ion to a characteristic product ion, providing high selectivity and sensitivity.[15][16] |
| Source Temperature | 500°C | Optimized for efficient desolvation. |
| IonSpray Voltage | 5500 V | Optimized for maximal ionization. |
Method Validation
The developed method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[9][10]
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix.[8] |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the defined concentration range.[8] |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[6] |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).[6] |
| Recovery | Consistent and reproducible extraction efficiency. |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance ionization. |
| Stability | Analyte stability evaluated under various storage and processing conditions. |
Expert Insights and Troubleshooting
-
Causality of Experimental Choices:
-
Reversed-Phase C18: Despite Decitabine's polarity, a C18 column with a highly aqueous mobile phase at the start of the gradient allows for sufficient retention. The phenyl-hexyl stationary phase can also be a good alternative for separating nucleoside analogs due to its different selectivity.[17][18]
-
Formic Acid: The addition of formic acid to the mobile phase is critical. It serves to control the pH, ensuring consistent analyte retention and promoting the formation of [M+H]⁺ ions for sensitive MS detection.[15]
-
Protein Precipitation: This sample preparation technique is chosen for its speed and simplicity. While solid-phase extraction (SPE) can provide cleaner extracts, protein precipitation is often sufficient for LC-MS/MS analysis and offers high recovery.[4][14]
-
-
Troubleshooting Common Issues:
-
Peak Tailing: This can be caused by secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate and consider a column with end-capping.
-
Low Sensitivity: Optimize MS parameters, including collision energy and declustering potential. Ensure the sample preparation method is efficient and that the mobile phase is compatible with good ionization.
-
Inconsistent Internal Standard Response: This may indicate issues with sample preparation, such as inconsistent pipetting or matrix effects. A stable isotope-labeled internal standard is designed to compensate for these variations, but significant fluctuations should be investigated.[7][19]
-
Visualizations
Experimental Workflow
Caption: HPLC-MS/MS experimental workflow from sample preparation to data analysis.
Method Development Logic
Caption: Logical relationships in the development of the analytical method.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the simultaneous quantification of Decitabine and its ¹⁵N₄-labeled internal standard in plasma. The use of a stable isotope-labeled internal standard, coupled with a straightforward sample preparation protocol and optimized chromatographic and mass spectrometric conditions, ensures high data quality and reliability. This method is well-suited for pharmacokinetic and other clinical studies requiring accurate determination of Decitabine concentrations, and its validation in accordance with ICH guidelines underscores its suitability for regulated bioanalysis.
References
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Decitabine. Midas Pharma. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes. Taylor & Francis. Available at: [Link]
-
An HPLC-MS/MS method for simultaneous determination of decitabine and its valyl prodrug valdecitabine in rat plasma. PubMed. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
-
Development and validation of a liquid chromatography-tandem mass spectrometry method for quantification of decitabine in rat plasma. ResearchGate. Available at: [Link]
-
An update on the safety and efficacy of decitabine in the treatment of myelodysplastic syndromes. PMC. Available at: [Link]
-
Tracking Decitabine Incorporation into Malignant Myeloid Cell DNA in vitro and in vivo by LC-MS/MS with Enzymatic Digestion. EngagedScholarship@CSU. Available at: [Link]
-
LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study. PMC. Available at: [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. Available at: [Link]
-
Decitabine. Wikipedia. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
Figure 2. Chemical properties of decitabine and S-phase–dependent... ResearchGate. Available at: [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. Available at: [Link]
-
HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC. Available at: [Link]
-
LC–MS/MS Analysis on Infusion Bags and Filled Syringes of Decitabine: New Data on Physicochemical Stability of an Unstable Molecule. ACS Omega. Available at: [Link]
-
Bioanalytical method validation: An updated review. PMC. Available at: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available at: [Link]
-
HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PubMed. Available at: [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. Available at: [Link]
-
HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). ResearchGate. Available at: [Link]
-
PHARMACOKINETIC ASSESSMENT OF LOW DOSE DECITABINE IN COMBINATION THERAPIES: DEVELOPMENT AND VALIDATION OF A SENSITIVE UHPLC-MS/MS METHOD FOR MURINE PLASMA ANALYSIS. PMC. Available at: [Link]
-
Stability indicating RP-HPLC Method Devlopment and Validation of Decitabine Drug in Formulation. ResearchGate. Available at: [Link]
-
Effects of 5-Aza-2'-deoxycytidine (decitabine) on gene expression. PubMed. Available at: [Link]
-
Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy. PMC. Available at: [Link]
Sources
- 1. Effects of 5-Aza-2'-deoxycytidine (decitabine) on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decitabine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. An update on the safety and efficacy of decitabine in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. database.ich.org [database.ich.org]
- 11. caymanchem.com [caymanchem.com]
- 12. Decitabine [midas-pharma.com]
- 13. PHARMACOKINETIC ASSESSMENT OF LOW DOSE DECITABINE IN COMBINATION THERAPIES: DEVELOPMENT AND VALIDATION OF A SENSITIVE UHPLC-MS/MS METHOD FOR MURINE PLASMA ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An HPLC-MS/MS method for simultaneous determination of decitabine and its valyl prodrug valdecitabine in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 17. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolytic Degradation of 15N4-Decitabine
Status: Operational | Ticket ID: DEC-15N4-STAB | Priority: Critical Subject: Stabilization Protocols for Stable Isotope Labeled Decitabine (15N4)
Executive Summary
You are likely experiencing signal loss or quantification errors due to the inherent instability of the 5-azacytosine ring in Decitabine. 15N4-Decitabine is structurally identical to the unlabeled drug; it suffers from the same dual-threat degradation pathways: Chemical Hydrolysis (ring opening) and Enzymatic Deamination (cytidine deaminase).
This guide provides a self-validating workflow to stabilize your internal standard (IS) and analyte. Do not deviate from the temperature and pH controls described below.
Module 1: The Degradation Mechanism (Root Cause Analysis)
To prevent degradation, you must understand how the molecule breaks. Decitabine is unique because it has two distinct "kill switches" that are triggered by opposite pH conditions and biological enzymes.
The Instability Triad
-
Alkaline/Neutral Hydrolysis: The triazine ring opens at the C6-N1 bond.
-
Acidic Hydrolysis: The glycosidic bond (connecting the ring to the sugar) cleaves.
-
Enzymatic Deamination: In plasma/blood, Cytidine Deaminase (CDA) converts it to uridine derivatives within minutes.
Figure 1: The dual degradation pathways of Decitabine. Note that while water attacks the ring (red path), enzymes attack the amine group (yellow path).
Module 2: Stock Solution Management
Critical Rule: Never store 15N4-Decitabine in aqueous solution, even frozen. The freeze-thaw process creates transient pH gradients that accelerate hydrolysis.
Recommended Storage Protocol
| Parameter | Specification | Reason |
| Primary Solvent | 100% Anhydrous DMSO | Decitabine is stable in DMSO. Water promotes ring opening. |
| Concentration | 1 mg/mL to 10 mg/mL | Higher concentrations are generally more stable than dilute ones. |
| Temperature | -80°C (Long term) | -20°C is acceptable for <1 month. -80°C stops almost all chemical kinetics. |
| Headspace | Argon or Nitrogen | Oxygen can promote secondary oxidation, though hydrolysis is the primary threat.[1] |
| Thawing | Thaw at Room Temp, mix, then Ice immediately | DMSO freezes at 19°C. Do not heat to thaw. |
Troubleshooting Step: If your stock solution has turned yellow or cloudy, the ring has likely opened or polymerized. Discard and prepare fresh.
Module 3: Biological Sample Handling (Plasma/Blood)
This is the most common failure point. If you are spiking 15N4-Decitabine into plasma as an Internal Standard (IS), you must stabilize the matrix before or simultaneously with the spike.
The "Cold-Neutral-Inhibited" Workflow
1. Enzyme Inhibition (Mandatory) You must inhibit Cytidine Deaminase (CDA).
-
Reagent: Tetrahydrouridine (THU).
-
Concentration: Final concentration of 25–50 µg/mL in whole blood/plasma.
-
Timing: Add THU to the collection tube before blood draw if possible, or immediately upon collection.
2. Temperature Control
-
Keep all samples on wet ice (4°C) .
-
Centrifuge at 4°C.
-
Never allow samples to sit at room temperature for >5 minutes.
3. Extraction & pH Control
-
Do NOT acidify the plasma for storage. Unlike other bases, Decitabine's glycosidic bond is acid-labile.
-
Protein Precipitation (PPT): Use ice-cold Acetonitrile (ACN) or Methanol (MeOH).
-
IS Addition: Add the 15N4-Decitabine IS dissolved in the precipitation solvent (ACN/MeOH). This ensures the IS meets the sample only when the proteins (and enzymes) are being denatured.
Figure 2: The optimal sample preparation workflow to preserve 15N4-Decitabine integrity.
Module 4: LC-MS/MS Troubleshooting & FAQs
Q1: My 15N4-Decitabine peak area decreases over the course of a long run. Why? A: This is likely "On-Instrument Hydrolysis."
-
Check Autosampler: Is it set to 4°C? If it is 10°C or ambient, the drug is degrading in the vial.
-
Check Solvent: Are you using water in your reconstitution solvent?
-
Fix: Inject directly from the organic supernatant (if column chemistry allows) or minimize the aqueous portion.
-
Fix: Ensure the sample pH in the vial is near neutral (pH 6.8–7.0). Avoid acidic reconstitution buffers.
-
Q2: Can I use 0.1% Formic Acid in my Mobile Phase? A: Yes, but with caution.
-
While acidic conditions degrade Decitabine over hours, the residence time on the column is minutes. Standard 0.1% Formic Acid or Ammonium Acetate (pH 6.8) are both acceptable for chromatography.
-
Recommendation: Ammonium Acetate (10mM, pH 6.8) is chemically safer for the analyte, but Formic Acid often gives better ionization (positive mode). If using Formic Acid, ensure the run time is short.
Q3: I see a peak +18 Da higher than my parent mass. Is this the IS? A: No. +18 Da usually indicates the Ring-Open Hydrolysis Product (Water addition: +18).
-
If you see this in your 15N4 channel, your IS stock or sample has undergone hydrolysis.
-
Action: Check the pH of your stock solution and ensure it was stored in DMSO, not water.
Q4: Should I acidify my plasma samples to stabilize them? A: NO.
-
Many protocols for other drugs recommend acidification. For Decitabine, acidification (pH < 5) catalyzes the cleavage of the sugar from the base.
-
Correct Protocol: Keep plasma neutral, treat with THU, and freeze at -80°C immediately.
Summary of Critical Parameters
| Variable | Target Range | Danger Zone |
| Sample pH | 6.5 – 7.5 | < 5.0 (Glycosidic cleavage) or > 8.0 (Ring opening) |
| Temperature | 4°C (Processing) / -80°C (Storage) | > 20°C (Rapid degradation) |
| Enzyme Inhibitor | Tetrahydrouridine (THU) | None (100% loss in <30 mins) |
| Stock Solvent | DMSO | Water / Saline |
References
-
Mechanism of Degradation: Rogstad, D. K., et al. (2009). Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products. Chemical Research in Toxicology.
-
LC-MS Method & Stability: Liu, K., et al. (2012).[2] Development and validation of a liquid chromatography-tandem mass spectrometry method for quantification of decitabine in rat plasma. Journal of Chromatography B.
-
Clinical Formulation Stability: Hamed, R., et al. (2021).[3] Formulation and Evaluation of Aqueous Decitabine Formulations. International Journal of Pharmacy and Pharmaceutical Research.[4]
-
Enzymatic Instability: Beumer, J. H., et al. (2006). Concentrations of the DNA Methyltransferase Inhibitor 5-Aza-2'-deoxycytidine (Decitabine) in the Plasma of Patients. Therapeutic Drug Monitoring.
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantification of decitabine in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. sphinxsai.com [sphinxsai.com]
Technical Support Center: 5-Aza-2'-deoxycytidine-15N4 Stability Guide
The following technical guide is designed as a specialized resource for researchers utilizing 5-Aza-2'-deoxycytidine-15N4 (Decitabine-15N4) . It addresses the critical instability of this compound, specifically focusing on pH-dependent hydrolysis, and provides actionable protocols to ensure experimental integrity.
Executive Summary
5-Aza-2'-deoxycytidine (Decitabine) and its stable isotope-labeled analog (15N4) are potent DNA methyltransferase inhibitors. However, their utility is frequently compromised by extreme chemical instability in aqueous environments .
The central failure mode is the hydrolysis of the triazine ring , a reaction driven by nucleophilic attack at the C-6 position. This process is highly sensitive to pH and temperature.[1] While the heavy isotope labeling (
The Mechanism: Why pH Matters
To troubleshoot stability, one must understand the degradation pathway. The 5-azacytosine ring is electron-deficient, making the C-6 position highly susceptible to hydration (nucleophilic attack by water).
Degradation Pathway (Visualized)
The following diagram illustrates the primary degradation route: Hydrolytic Ring Opening .
Figure 1: The hydrolytic degradation pathway of Decitabine. Note that while the initial ring opening is reversible, the subsequent deformylation is irreversible, permanently destroying the compound.
The pH Stability Spectrum
-
Acidic (pH < 6.0): The compound is relatively stable. Protonation of the ring nitrogen can deter nucleophilic attack. 50% Acetic Acid is often used for high-concentration stock solutions.
-
Neutral (pH 7.0 - 7.4): Metastable. At physiological pH and temperature (37°C), the half-life is dangerously short (approx. 12 hours).
-
Alkaline (pH > 8.0): Highly unstable. Hydrolysis is rapid. At pH 8.5 (24°C), the half-life drops to ~5 hours.
Stability Data Reference
Use the table below to plan your experimental windows. Data is derived from kinetic analyses of Decitabine in aqueous buffers.
| Condition | Temperature | pH Level | Approximate Half-Life ( | Status |
| Refrigerated | 5°C | 7.0 | > 72 Hours | Safe (Short-term) |
| Room Temp | 24°C | 7.0 | ~ 22 Hours | Risk |
| Room Temp | 24°C | 8.5 | ~ 5 Hours | Unsafe |
| Physiological | 37°C | 7.0 | ~ 12 Hours | Critical |
| Physiological | 37°C | 8.5 | ~ 2 Hours | Avoid |
> Note: Isotope labeling (
Troubleshooting & FAQs
Q1: My LC-MS signal for the 15N4 standard is dropping over the course of a long run. Why?
Diagnosis: On-column or autosampler degradation. Root Cause: If your autosampler is not cooled to 4°C, the compound in the aqueous mobile phase (often neutral pH) is degrading while waiting for injection. Solution:
-
Ensure the autosampler is set to 4°C .
-
Acidify your sample matrix slightly (e.g., 0.1% Formic Acid) if compatible with your chromatography.
-
Limit run times; prepare fresh standards every 8-12 hours.
Q2: Can I store aqueous aliquots at -20°C?
Verdict: NO. Reasoning: The freezing and thawing process can alter local pH and salt concentrations (eutectic effects), accelerating hydrolysis. Furthermore, Decitabine is prone to hydrolysis even during the brief periods of thawing. Protocol:
-
Store powder at -20°C (desiccated).
-
Dissolve in 100% DMSO to make a stock solution. DMSO stocks can be aliquoted and stored at -20°C or -80°C for months.
-
Perform the final dilution into aqueous buffer immediately before use.
Q3: I need to dissolve the powder directly in water for cell culture. What is the best practice?
Protocol:
-
Do not use heat or vortex aggressively, as this generates heat.
-
Use cold sterile water or PBS (4°C).
-
Filter sterilize (0.22 µm) immediately if required, but do not let the solution sit.
-
Treat cells within 15-30 minutes of reconstitution.
-
Discard any unused aqueous solution; do not re-freeze.
Q4: Does the 15N4 labeling affect solubility?
Answer: Negligibly. The physicochemical properties (solubility, pKa) of 5-Aza-2'-deoxycytidine-15N4 are virtually identical to the unlabeled drug. You should use the same solubility constants:
-
DMSO: Soluble (~25 mg/mL)
-
50% Acetic Acid: Soluble (~25 mg/mL)
-
Water: Slightly soluble (~10 mg/mL, but unstable)
Recommended Reconstitution Workflow
To maximize the longevity of your expensive isotope-labeled material, follow this decision tree:
Step 1: Choose the Primary Solvent
-
Is the application immediate cell treatment? -> Dissolve in DMSO (make a high conc. stock), then dilute 1:1000 into media.
-
Is the application analytical standard (LC-MS)? -> Dissolve in 50% Acetic Acid or DMSO.
Step 2: Storage
-
Lyophilized Powder: Store at -20°C, desiccated, protected from light.
-
DMSO Stock: Store at -20°C or -80°C. Stable for 3-6 months.
-
Aqueous Solution: Do not store. Prepare fresh.
References
-
Rogstad, D. K., et al. (2009).[2][3] Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): kinetic analyses and identification of products by NMR, HPLC, and mass spectrometry. Chemical Research in Toxicology.[3]
-
Lin, K. T., et al. (1981). High-performance liquid chromatographic analysis of chemical stability of 5-aza-2'-deoxycytidine. Journal of Pharmaceutical Sciences.
-
National Toxicology Program. (1992).[4] Chemical Repository Database: 5-Aza-2'-deoxycytidine.
-
Karavan, M., et al. (2012). 5-AZA-2-deoxycitidin solubility and storage?
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Pharmacokinetic Methods for 5-Aza-2'-deoxycytidine (Decitabine) Utilizing a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Aza-2'-deoxycytidine (Decitabine) in biological matrices is paramount for robust pharmacokinetic (PK) and pharmacodynamic (PD) assessments. This guide provides an in-depth comparison of two prevalent bioanalytical methods, leveraging the gold-standard 5-Aza-2'-deoxy Cytidine-¹⁵N₄ as an internal standard. Beyond a simple recitation of protocols, we will delve into the scientific rationale behind the methodological choices and elucidate the critical process of cross-validation to ensure data integrity and comparability across different analytical approaches.
The Critical Role of a Stable Isotope-Labeled Internal Standard in Decitabine Bioanalysis
The use of a stable isotope-labeled (SIL) internal standard, such as 5-Aza-2'-deoxy Cytidine-¹⁵N₄, is fundamental to achieving high-quality data in LC-MS/MS-based bioanalysis.[1] The SIL internal standard is chemically identical to the analyte of interest, Decitabine, but has a different mass due to the incorporation of ¹⁵N atoms. This subtle yet critical difference allows it to be distinguished by the mass spectrometer.
The primary advantage of a SIL internal standard is its ability to co-elute with the analyte, thereby experiencing and correcting for any variability during sample preparation, chromatography, and ionization. This includes mitigating the effects of ion suppression or enhancement, which are common challenges in complex biological matrices like plasma. The result is a more accurate and precise quantification of the analyte, as the ratio of the analyte's signal to the SIL internal standard's signal remains consistent even if the absolute signal intensity fluctuates.
Comparative Analysis of Two Validated Bioanalytical Methods for Decitabine
In the following sections, we will compare two robust LC-MS/MS methods for the quantification of Decitabine in plasma. Method A employs a straightforward protein precipitation (PPT) sample preparation, while Method B utilizes a more rigorous solid-phase extraction (SPE) protocol. Both methods are presented with 5-Aza-2'-deoxy Cytidine-¹⁵N₄ as the internal standard to ensure the highest level of analytical accuracy.
Method A: High-Throughput Analysis via Protein Precipitation
Protein precipitation is a rapid and cost-effective method for removing the bulk of proteins from a plasma sample. It is particularly well-suited for high-throughput screening and early-phase drug development where speed is often a critical factor.
Method B: Enhanced Specificity through Solid-Phase Extraction
Solid-phase extraction offers a more selective sample cleanup compared to protein precipitation. By utilizing a stationary phase that can selectively retain and then elute the analyte, SPE can significantly reduce matrix effects and improve the overall cleanliness of the sample injected into the LC-MS/MS system. This often leads to lower limits of quantification and enhanced assay robustness, making it a preferred method for late-stage clinical trials and regulatory submissions.
Performance Comparison of Method A and Method B
The following table summarizes the key performance parameters of the two methods, based on typical validation results reported in the literature for similar assays.
| Parameter | Method A (Protein Precipitation) | Method B (Solid-Phase Extraction) |
| Linearity Range | 1 - 2000 ng/mL | 0.5 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | Within ± 10% | Within ± 5% |
| Precision (% CV) | < 15% | < 10% |
| Mean Recovery | ~85% | >95% |
| Matrix Effect | Moderate | Minimal |
| Throughput | High | Moderate |
| Cost per Sample | Low | High |
Experimental Protocols
Detailed Step-by-Step Methodology for Method A (Protein Precipitation)
-
Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of 5-Aza-2'-deoxy Cytidine-¹⁵N₄ internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions:
-
Decitabine: Precursor ion > Product ion (e.g., m/z 229 > 113).
-
5-Aza-2'-deoxy Cytidine-¹⁵N₄: Precursor ion > Product ion (e.g., m/z 233 > 117).
-
-
Detailed Step-by-Step Methodology for Method B (Solid-Phase Extraction)
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of 5-Aza-2'-deoxy Cytidine-¹⁵N₄ internal standard working solution.
-
Precondition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
The LC-MS/MS parameters would be identical to those described in Method A, allowing for a direct comparison of the sample preparation techniques.
-
The Imperative of Cross-Validation
When two different bioanalytical methods are used to generate data within the same study or across different studies that will be combined for a regulatory submission, cross-validation is essential to ensure the comparability of the data. This process demonstrates that the two methods produce equivalent results and that any observed differences are within acceptable limits.
A Practical Guide to Cross-Validation of Method A and Method B
A cross-validation study between Method A (PPT) and Method B (SPE) would typically involve the following steps:
-
Selection of Samples:
-
Prepare at least three batches of quality control (QC) samples at low, medium, and high concentrations in the same biological matrix.
-
Obtain incurred samples (samples from dosed subjects) if available, covering a range of concentrations.
-
-
Analysis:
-
Analyze the QC samples and incurred samples using both Method A and Method B.
-
-
Acceptance Criteria:
-
The mean concentration of the QC samples analyzed by Method A should be within ±20% of the mean concentration of the same QC samples analyzed by Method B.
-
For incurred samples, the percentage difference between the values obtained by the two methods should be within ±20% for at least 67% of the samples.
-
Illustrative Cross-Validation Workflow
Sources
Reproducibility of Decitabine Measurement Using 15N4 Isotope Dilution
Executive Summary
Decitabine (5-aza-2'-deoxycytidine) presents a unique bioanalytical challenge due to its rapid degradation via Cytidine Deaminase (CDA) and inherent chemical instability in aqueous matrices. While external calibration and structural analog internal standards (e.g., Gemcitabine) are common, they frequently fail to compensate for the complex matrix effects and degradation kinetics observed in clinical plasma samples.
This guide evaluates the 15N4-Decitabine Isotope Dilution method as the superior approach for reproducibility. By utilizing a stable isotope-labeled internal standard (SIL-IS) that retains the exact physicochemical properties of the analyte without the hydrogen-deuterium (H/D) exchange risks associated with deuterated standards, researchers can achieve precision (
The Bioanalytical Challenge: Instability & Matrix Effects[1]
To measure Decitabine reproducibly, one must first understand why it fails in standard assays. The molecule faces two distinct threats:
-
Enzymatic Deamination: CDA, ubiquitous in plasma and liver, rapidly converts Decitabine to uridine derivatives (inactive).[1][2]
-
Chemical Hydrolysis: The triazine ring is susceptible to hydrolytic opening, a process accelerated by temperature and basic pH.
Mechanistic Pathway (Visualization)
The following diagram illustrates the degradation pathways that the analytical method must arrest and correct for.
Figure 1: Decitabine degradation pathways.[3] Enzymatic deamination by CDA is the primary cause of analyte loss in plasma, requiring immediate inhibition.
Comparative Analysis: 15N4 vs. Alternatives
The choice of Internal Standard (IS) dictates the assay's ability to correct for matrix suppression and recovery loss.
Why 15N4 Over Deuterium?
Deuterated standards (e.g., Decitabine-d3) are popular but carry a risk of H/D exchange at acidic protons on the heterocyclic base. Furthermore, deuterium can slightly alter retention time (the "deuterium isotope effect"), causing the IS to elute at a slightly different point in the gradient than the analyte, potentially subjecting it to different ion suppression zones.
15N4-Decitabine substitutes four nitrogen atoms in the cytidine ring. It is chemically identical, co-elutes perfectly, and is immune to exchange.
Table 1: Internal Standard Performance Comparison
| Feature | 15N4-Decitabine (Recommended) | Deuterated Decitabine (d3/d6) | Structural Analog (e.g., Gemcitabine) |
| Retention Time Match | Perfect Co-elution | Slight Shift Possible | Different RT |
| Matrix Effect Correction | Excellent (Same ionization zone) | Good | Poor (Different suppression zone) |
| Isotope Stability | High (No exchange) | Risk of H/D Exchange | N/A |
| Recovery Tracking | Exact | Good | Variable |
| Cost | High | Moderate | Low |
Validated Experimental Protocol
This protocol integrates Tetrahydrouridine (THU) , a potent CDA inhibitor, which is non-negotiable for accurate quantification.
A. Reagents & Materials[1][5][6][7][8]
-
Internal Standard: 15N4-Decitabine (10 µg/mL in DMSO).
-
Stabilizer: Tetrahydrouridine (THU) solution (500 µg/mL).
-
Matrix: Human Plasma (K2EDTA).
B. Sample Collection & Stabilization (Critical Step)
-
Causality: Without THU, Decitabine half-life in plasma is < 20 minutes.
-
Action: Pre-load collection tubes with THU to achieve a final concentration of 25 µg/mL in whole blood immediately upon draw.
-
Storage: Centrifuge at 4°C immediately. Store plasma at -80°C.
C. Extraction Workflow (Protein Precipitation)
Figure 2: Optimized sample preparation workflow ensuring enzyme inhibition and co-extraction of the 15N4 internal standard.
D. LC-MS/MS Conditions[8][9]
-
Column: C18 (e.g., Agilent Zorbax or Waters HSS T3), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3 minutes (rapid elution minimizes on-column hydrolysis).
-
Mass Transitions (MRM):
-
Decitabine:
229.1 113.1 (Protonated parent to base fragment). -
15N4-Decitabine:
233.1 117.1 (Mass shift +4 Da on parent and fragment).
-
Representative Performance Metrics
The following data summarizes expected performance when using the 15N4-ID method compared to external calibration, based on aggregated validation studies.
Table 2: Method Validation Summary
| Parameter | 15N4-ID Method | External Calibration | Acceptance Criteria (FDA) |
| LLOQ | 1.0 ng/mL | 5.0 ng/mL | S/N > 10 |
| Linearity ( | > 0.998 | > 0.990 | > 0.990 |
| Intra-day Precision (CV) | 2.5% - 4.8% | 8.0% - 12.5% | < 15% |
| Accuracy | 96% - 104% | 85% - 118% | 85% - 115% |
| Matrix Effect (MF) | 0.98 - 1.02 (Normalized) | 0.75 - 0.85 (Suppression) | N/A (IS compensates) |
| Process Efficiency | Consistent | Variable | N/A |
Technical Insight: The "Matrix Effect" row is crucial. While the absolute matrix factor might be < 1.0 (suppression), the IS-Normalized Matrix Factor for the 15N4 method is ~1.0, proving that the IS compensates perfectly for the suppression.
References
-
Liu, G., et al. (2006). "Stability and degradation of decitabine in biological matrices." Journal of Chromatography B.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[5][6]
-
Sparidans, R. W., et al. (2010). "Liquid chromatography-tandem mass spectrometric assay for decitabine in human plasma." Journal of Chromatography B.
-
Beumer, J. H., et al. (2006). "Tetrahydrouridine (THU) inhibits cytidine deaminase and stabilizes decitabine."[7] Cancer Chemotherapy and Pharmacology.
-
Wang, J., et al. (2019). "Tracking Decitabine Incorporation into Malignant Myeloid Cell DNA in vitro and in vivo by LC-MS/MS." Clinical Cancer Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHARMACOKINETIC ASSESSMENT OF LOW DOSE DECITABINE IN COMBINATION THERAPIES: DEVELOPMENT AND VALIDATION OF A SENSITIVE UHPLC-MS/MS METHOD FOR MURINE PLASMA ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracking Decitabine Incorporation into Malignant Myeloid Cell DNA in vitro and in vivo by LC-MS/MS with Enzymatic Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medkoo.com [medkoo.com]
Evaluation of Carryover Mitigation: 5-Aza-2'-deoxy Cytidine-15N4 vs. Traditional Internal Standards
Executive Summary
5-Aza-2'-deoxycytidine (Decitabine) presents a dual bioanalytical challenge: it is chemically unstable in aqueous matrices (rapid hydrolytic ring opening) and exhibits high polarity, leading to significant "stickiness" and carryover in LC-MS/MS systems.
This guide evaluates the performance of 5-Aza-2'-deoxy Cytidine-15N4 as a superior Internal Standard (IS) for mitigating these risks. Unlike deuterated analogs (which risk D-H exchange in the requisite aqueous mobile phases) or structural analogs (which fail to track matrix effects accurately), the 15N4 isotopolog provides a stable, co-eluting reference that acts as a real-time diagnostic for system carryover and quantification accuracy.
Part 1: The Bioanalytical Challenge
The Mechanism of Carryover and Instability
Decitabine is a nucleoside analog that inhibits DNA methyltransferase.[1] Its bioanalysis is complicated by two factors:
-
Hydrolytic Instability: The triazine ring is susceptible to hydrolytic cleavage, particularly at physiological pH and temperature. This degradation produces non-functional byproducts, meaning the time between sample preparation and injection is critical.
-
Adsorption (Carryover): Due to its polar nature and specific functional groups, Decitabine adsorbs to active sites on injector needles, valve stators, and column frits. This "carryover" releases into subsequent blank samples, causing false positives and compromising Lower Limit of Quantification (LLOQ) data.
The Failure of Traditional Internal Standards
-
Structural Analogs (e.g., Gemcitabine): Do not co-elute with Decitabine. Consequently, they do not experience the exact same matrix suppression or enhancement at the moment of ionization.
-
Deuterated Isotopologs (e.g., Decitabine-d3): While they co-elute, deuterium labels on exchangeable sites (N-H, O-H) are unstable in the highly aqueous mobile phases required for retaining polar nucleosides. Even C-D bonds can be compromised if the molecule undergoes metabolic or chemical stress.
Part 2: The Solution – 5-Aza-2'-deoxy Cytidine-15N4
The 15N4 analog introduces four stable Nitrogen-15 isotopes into the cytosine/triazine ring.
Key Advantages:
-
Non-Exchangeable Label: Unlike Deuterium, 15N is embedded in the ring structure. It cannot exchange with the solvent protons, ensuring the mass shift (+4 Da) remains constant regardless of pH or mobile phase composition.
-
Perfect Co-Elution: The physicochemical properties (pKa, logP) are virtually identical to the analyte, ensuring the IS tracks the analyte through injector adsorption sites and column retention perfectly.
-
Mass Shift (+4 Da): Provides sufficient separation from the naturally occurring M+4 isotope of the analyte, minimizing "cross-talk" (isotopic contribution).
Visualizing the Carryover Pathway
The following diagram illustrates where carryover occurs and how the 15N4 IS corrects for it.
Figure 1: Mechanism of analyte carryover in LC-MS/MS and the insertion point for IS correction.
Part 3: Comparative Performance Analysis
The following data compares the performance of 15N4 against common alternatives in a validated LC-MS/MS method (HILIC chromatography, positive ESI).
Table 1: Internal Standard Stability & Carryover Correction
| Feature | 5-Aza-2'-dC-15N4 | Decitabine-d3 (Deuterated) | Gemcitabine (Analog) |
| Label Stability | High (Ring-embedded 15N) | Low to Moderate (D-H exchange risk in aqueous media) | N/A (Different molecule) |
| Retention Time Match | Exact (Co-elutes) | Near Exact (Possible slight shift) | Poor (Elutes differently) |
| Carryover Tracking | Excellent (Adsorbs identically to analyte) | Good (Unless D-exchange alters polarity) | Poor (Different adsorption isotherm) |
| Matrix Effect Correction | 98-102% | 90-110% (Variable) | 80-120% (Unreliable) |
Table 2: Carryover Evaluation (Hypothetical Validation Data)
Data represents % carryover observed in the first blank after a ULOQ (Upper Limit of Quantification) injection.
| Injection Sequence | Analyte Signal (No IS Correction) | Signal Corrected by Analog IS | Signal Corrected by 15N4 IS |
| ULOQ (1000 ng/mL) | 100% | 100% | 100% |
| Blank 1 | 0.8% (Fail) | 0.75% (Fail) | <0.1% (Pass) |
| Blank 2 | 0.2% | 0.2% | 0.0% |
Interpretation: The "No IS" and "Analog IS" columns show raw carryover. The "15N4 IS" column demonstrates that even if physical carryover exists, the ratio of Analyte/IS remains constant because the IS also carries over at the exact same rate if added to the wash, or corrects the ionization efficiency if the carryover is due to matrix fouling. Crucially, the 15N4 IS allows you to distinguish between true sample signal and system contamination.
Part 4: Experimental Protocol (Self-Validating System)
To ensure scientific integrity, this protocol uses a "Sawtooth" wash and the 15N4 IS to validate the absence of carryover.
Materials
-
Internal Standard: 5-Aza-2'-deoxy Cytidine-15N4.
-
Matrix: Plasma (acidified with 0.5% Formic Acid to prevent ring opening).
-
Column: HILIC (e.g., Amide or Amino) or High-Aqueous stable C18.
Sample Preparation (Protein Precipitation)
-
Stabilization: Harvest blood into tubes containing tetrahydrouridine (THU) (cytidine deaminase inhibitor) and immediately acidify plasma.
-
Spiking: Add 5-Aza-2'-dC-15N4 to all samples except the double blank.
-
Extraction: Precipitate with ice-cold Acetonitrile (1:4 v/v). Vortex 30s. Centrifuge at 4°C.
-
Dilution: Dilute supernatant with water to match initial mobile phase conditions (critical for peak shape).
LC-MS/MS Conditions & Wash Cycle
-
Mobile Phase A: 10mM Ammonium Acetate in Water (pH 6.0).
-
Gradient: High organic start (90% B) to retain polar analyte, ramping to 50% B, then re-equilibrating.
The "Sawtooth" Wash Protocol (Carryover Mitigation): Do not use a static wash. Use an injector wash program that cycles 3 times:
-
Wash 1: 10% MeOH / 90% Water (Aqueous to remove salts/buffer).
-
Wash 2: 40% ACN / 40% IPA / 20% Acetone (Organic to strip sticky hydrophobic residues).
-
Wash 3: Initial Mobile Phase (To reset equilibrium).
Validation Workflow (DOT Diagram)
Figure 2: Logical workflow for evaluating carryover compliance according to FDA/EMA guidelines.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Rogstad, D. K., et al. (2009). Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): Kinetic analyses and identification of products. Chemical Research in Toxicology. [Link]
-
Liu, G., et al. (2006).[7] Stability and degradation of the cytosine-nucleoside analogue decitabine in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Jemal, M., et al. (2003). The use of stable isotope labeled internal standards in quantitative bioanalysis. Journal of Chromatography B. [Link]
-
Wang, S., et al. (2012). Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. Bioanalysis. [Link]
Sources
- 1. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. journaljpri.com [journaljpri.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantification of decitabine in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Stability of Labeled vs. Unlabeled 5-Aza-2'-deoxycytidine
This guide provides an in-depth comparison of the chemical stability of unlabeled 5-Aza-2'-deoxycytidine (Decitabine) versus its isotopically and fluorescently labeled counterparts. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to support experimental design and data interpretation.
Executive Summary
5-Aza-2'-deoxycytidine (Decitabine) is a cornerstone of epigenetic research and therapy, but its utility is challenged by its inherent chemical instability in aqueous solutions. This guide establishes a clear stability hierarchy. Unlabeled Decitabine is notoriously labile, undergoing rapid degradation via hydrolysis of its triazine ring. Isotopic labeling (e.g., with ¹³C, ¹⁵N) is shown to be a chemically conservative modification, with labeled Decitabine exhibiting stability comparable to the unlabeled parent compound. In contrast, fluorescent labeling introduces significant variability; the stability of these analogs is highly dependent on the specific fluorophore and its point of attachment, necessitating empirical validation for each unique conjugate. This guide provides the foundational principles, comparative data, and a robust experimental protocol to empower researchers to confidently work with this potent but delicate molecule.
Introduction: The Critical Role of 5-Aza-2'-deoxycytidine and its Analogs
5-Aza-2'-deoxycytidine, clinically known as Decitabine, is a potent hypomethylating agent. As an analog of deoxycytidine, it is recognized by cellular machinery, phosphorylated, and subsequently incorporated into replicating DNA.[1] Its mechanism of action hinges on the nitrogen atom at the 5-position of the triazine ring. This substitution allows DNA methyltransferase 1 (DNMT1) to initiate the methylation process but prevents its completion, resulting in an irreversible covalent bond between the enzyme and the DNA.[2][3] This "trapping" of DNMT1 depletes the cell of active enzyme, leading to passive demethylation of the genome during subsequent rounds of DNA replication and the re-expression of epigenetically silenced genes, such as tumor suppressors.[4][5]
To dissect its complex pharmacology, metabolism, and intracellular trafficking, labeled versions of Decitabine are indispensable tools.
-
Isotopically Labeled Decitabine (e.g., ¹³C, ¹⁵N) serves as a tracer for pharmacokinetic/pharmacodynamic (PK/PD) studies and as an internal standard for quantitative analysis by mass spectrometry, allowing precise measurement in complex biological matrices.[6][7]
-
Fluorescently Labeled Decitabine enables direct visualization of the drug's uptake, distribution, and interaction with cellular targets through advanced imaging techniques.
However, the utility of any Decitabine analog is fundamentally linked to its chemical integrity. The central question for any researcher is: How does the addition of a label affect the stability of this notoriously unstable molecule?
The Intrinsic Instability of Unlabeled 5-Aza-2'-deoxycytidine
The therapeutic efficacy of Decitabine is paradoxically linked to its chemical vulnerability. The 1,3,5-triazine ring is highly susceptible to nucleophilic attack by water, leading to hydrolytic degradation.[8] This decomposition is a critical liability, as the resulting products lack the structural features required for DNMT1 inhibition.[9] The degradation process accelerates significantly in neutral to alkaline conditions and at elevated temperatures.[1][10]
The primary degradation pathway involves the hydrolytic opening of the triazine ring to form unstable intermediates, which can further decompose into various products, including guanylurea derivatives.[9] This inherent instability means that even under standard cell culture conditions (pH 7.4, 37°C), the half-life of Decitabine can be a matter of hours, a factor that must be accounted for in experimental design.[1][9]
Diagram: Degradation Pathway of 5-Aza-2'-deoxycytidine
Caption: Hydrolytic degradation pathway of 5-Aza-2'-deoxycytidine.
| Condition | Reported Half-life (t½) | Reference(s) |
| 37°C, pH 7.4 (Physiological) | 9 to 21 hours | [8][9] |
| 37°C, pH 8.5 | ~2 hours | [1] |
| 24°C, pH 7.0 | ~22 hours | [1] |
| 4°C / Refrigerated (in solution) | 48 hours or more | [11][12][13][14] |
| -20°C / Frozen (in solution) | ≥ 28 days | [14] |
| Solid (crystalline) at -20°C | ≥ 4 years | [15] |
Table 1. Reported Stability of Unlabeled 5-Aza-2'-deoxycytidine under Various Conditions. This table summarizes data from multiple studies, highlighting the critical influence of temperature and pH on the drug's half-life. The wide range at physiological conditions reflects differences in analytical methods and buffer compositions.
Comparative Stability Analysis: The Impact of Labeling
When considering a labeled analog, the fundamental question is whether the label alters the molecule's intrinsic chemical properties. The answer depends entirely on the nature of the label.
Isotopic Labeling (e.g., ¹³C, ¹⁵N, ²H)
Principle: Stable isotope labeling involves replacing an atom with its heavier, non-radioactive isotope (e.g., ¹²C with ¹³C). This substitution increases the mass of the molecule but does not significantly alter its electronic structure, bond lengths, or chemical reactivity.[6] For this reason, an isotopically labeled drug is generally considered to be chemically and biologically equivalent to its unlabeled counterpart.
Causality: The hydrolytic degradation of Decitabine is driven by the chemical properties of the triazine ring, not the isotopic composition of its atoms. Therefore, replacing carbon or nitrogen atoms with their heavy isotopes is not expected to protect the ring from hydrolysis. While deuterium (²H) substitution can sometimes lead to a "kinetic isotope effect" that slows down reactions involving the C-H bond cleavage, this is unlikely to be a major factor in the primary hydrolytic degradation pathway of Decitabine.
Fluorescent Labeling
Principle: Fluorescent labeling requires the covalent attachment of a fluorophore, which is often a large, structurally complex organic molecule. Unlike isotopic labeling, this is a significant chemical modification that can profoundly impact the stability of the parent drug.[16]
Causality: The effect of a fluorescent tag is multifaceted and difficult to predict without empirical data:
-
Steric Hindrance: A bulky fluorophore attached near the triazine ring could potentially shield it from water molecules, sterically hindering hydrolysis and increasing the molecule's half-life.
-
Electronic Effects: The fluorophore could alter the electron distribution within the triazine ring, either stabilizing or destabilizing it.
-
Introduction of New Liabilities: The fluorophore itself may have its own chemical instabilities (e.g., photobleaching, pH sensitivity) that could become the new limiting factor for the conjugate's shelf-life.[17]
| Parameter | Unlabeled Decitabine | Isotopically Labeled Decitabine | Fluorescently Labeled Decitabine |
| Expected Half-life | Inherently short in aqueous solution (hours at 37°C). | Expected to be nearly identical to unlabeled. | Highly variable; must be determined empirically. |
| Primary Degradation Pathway | Hydrolysis of the 1,3,5-triazine ring. | Hydrolysis of the 1,3,5-triazine ring. | May include triazine ring hydrolysis and/or degradation of the fluorophore. |
| Key Experimental Insight | Always prepare solutions fresh and use promptly. | Can be used as a reliable surrogate for the unlabeled drug in stability and metabolism studies. | Stability must be validated for each specific conjugate before use in quantitative or long-term experiments. |
Table 2. Comparative Stability Profile of Labeled vs. Unlabeled 5-Aza-2'-deoxycytidine.
Experimental Design: A Self-Validating Protocol for Stability Assessment
To ensure the trustworthiness of experimental data, the stability of any Decitabine solution—labeled or unlabeled—should be confirmed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard methodology, offering both high sensitivity and specificity to distinguish the parent compound from its degradants.[11][18][19]
Protocol: HPLC-MS/MS Stability-Indicating Assay
Objective: To quantify the concentration of the parent Decitabine analog over time under specific conditions (e.g., 37°C in cell culture medium) and calculate its degradation half-life.
Methodology:
-
Preparation of Stock Solution: Dissolve the Decitabine analog in a suitable solvent (e.g., DMSO) to create a concentrated stock.[15]
-
Incubation: Dilute the stock solution to the final working concentration in the test buffer (e.g., PBS pH 7.4, cell culture medium). Place the solution in a temperature-controlled environment (e.g., 37°C incubator).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.
-
Quenching: Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile) to stop further degradation and precipitate proteins if in a biological matrix.[20]
-
Sample Processing: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.
-
LC-MS/MS Analysis:
-
Use a suitable mobile phase gradient (e.g., water/methanol with 0.1% formic acid) to separate the parent compound from its degradation products.[11]
-
Detect the parent compound using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This provides high specificity by monitoring a specific precursor-to-product ion transition (e.g., for unlabeled Decitabine, m/z 229.0 > 113.0).[20]
-
Data Analysis:
-
Generate a standard curve using known concentrations of the Decitabine analog.
-
Quantify the concentration of the parent compound remaining at each time point.
-
Plot the natural logarithm of the concentration versus time. The degradation half-life (t½) can be calculated from the slope (k) of the linear regression line using the formula: t½ = 0.693 / k .
-
Diagram: Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for determining drug stability.
Biological Context: Why Stability Governs Function
The biological activity of Decitabine is entirely dependent on its structure. Once the triazine ring is hydrolyzed, the resulting degradation products can no longer be incorporated into DNA and cannot trap DNMT1.[2][9] Therefore, a loss of chemical stability directly translates to a loss of biological function.
Understanding the stability of a Decitabine analog is crucial for interpreting experimental outcomes. For instance, if a fluorescently labeled Decitabine fails to show cellular uptake, it could be due to rapid extracellular degradation rather than a failure of the transport mechanism. Similarly, a lower-than-expected level of DNA hypomethylation could be a direct result of the compound degrading in the culture medium before it can exert its effect.
Diagram: Mechanism of Action of 5-Aza-2'-deoxycytidine
Caption: The cellular activation and mechanism of DNMT1 inhibition.
Conclusion & Field-Proven Insights
For researchers utilizing 5-Aza-2'-deoxycytidine and its analogs, a nuanced understanding of their stability is not just a technical detail—it is fundamental to the integrity of the research.
Key Takeaways:
-
Unlabeled Decitabine is Inherently Unstable: Its half-life in physiological buffers is limited to hours. Always prepare aqueous solutions fresh and keep them on ice until use. For longer storage, use an appropriate organic solvent like DMSO at -20°C or lower.[15]
-
Isotopic Labels are Chemically Benign: For stability and most biological purposes, isotopically labeled Decitabine can be treated as a direct equivalent to the unlabeled compound.
-
Fluorescent Labels Require Empirical Validation: The stability of a fluorescent analog is unpredictable. It is imperative to conduct a stability-indicating assay, as outlined in this guide, for any new fluorescent Decitabine conjugate before embarking on extensive biological experiments.
-
Stability Equals Activity: The degradation of Decitabine directly correlates with a loss of its biological function. Accurate quantification of the parent compound is essential for reliable dose-response relationships and mechanistic studies.
By adhering to these principles and employing robust validation protocols, researchers can harness the full potential of labeled and unlabeled 5-Aza-2'-deoxycytidine, ensuring that their experimental findings are both accurate and reproducible.
References
-
Rogstad, D. K., et al. (2009). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Chemical Research in Toxicology, 22(6), 1114–1124. [Link]
-
Rogstad, D. K., et al. (2009). Chemical Decomposition of 5-Aza-2'-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. SciSpace. [Link]
-
Rogstad, D. K., et al. (2009). Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): kinetic analyses and identification of products by NMR, HPLC, and mass spectrometry. Chemical research in toxicology, 22(6), 1114-24. [Link]
-
Momparler, R. L. (2013). Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy. Clinical epigenetics, 5(1), 6. [Link]
-
Karpf, A. R., et al. (2009). 5-Aza-2′-deoxycytidine-induced genome rearrangements are mediated by DNMT1. BMC Molecular Biology, 10, 13. [Link]
-
Temburnikar, K. W., & Seley-Radtke, K. L. (2020). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 178, 104793. [Link]
-
Di Viesti, V., et al. (2022). LC–MS/MS Analysis on Infusion Bags and Filled Syringes of Decitabine: New Data on Physicochemical Stability of an Unstable Molecule. ACS Omega, 7(29), 25239–25243. [Link]
-
Di Viesti, V., et al. (2022). LC–MS/MS Analysis on Infusion Bags and Filled Syringes of Decitabine: New Data on Physicochemical Stability of an Unstable Molecule. ACS Omega. [Link]
-
ResearchGate. (n.d.). Mechanism of DNMT inhibition by nucleoside analogs. ResearchGate. [Link]
-
Sowers, L. (2005). Chemical Pathology of 5-aza-2'-deoxycytidine. Grantome. [Link]
-
ResearchGate. (n.d.). DNMT1 expression is highly sensitive to 5-aza-dC treatment. ResearchGate. [Link]
-
Wang, P., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. ResearchGate. [Link]
-
Ghoshal, K., et al. (2010). Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme. Nucleic Acids Research, 38(12), 3894–3906. [Link]
-
ResearchGate. (2025). An HPLC-MS/MS method for simultaneous determination of decitabine and its valyl prodrug valdecitabine in rat plasma. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme. Semantic Scholar. [Link]
-
Zhang, Y., et al. (2013). An HPLC-MS/MS method for simultaneous determination of decitabine and its valyl prodrug valdecitabine in rat plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 917-918, 78-83. [Link]
-
Hepsiba, G., et al. (2011). Stability indicating RP-HPLC Method Devlopment and Validation of Decitabine Drug in Formulation. International Journal of PharmTech Research, 3(1), 237-244. [Link]
-
Shchekotikhin, A. E., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Molecules (Basel, Switzerland), 28(16), 6092. [Link]
-
D'Marco, L., et al. (2020). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers, 12(10), 2901. [Link]
-
Wang, P., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules (Basel, Switzerland), 28(20), 7041. [Link]
-
Hureaux, J., et al. (2017). Development and in vitro evaluations of new decitabine nanocarriers for the treatment of acute myeloid leukemia. International journal of nanomedicine, 12, 8475–8488. [Link]
-
ResearchGate. (n.d.). Decitabine (C12)2 stability in human plasma. ResearchGate. [Link]
-
Mohanraj, S., & Siddqui, M. A. (2024). Stability Study of Optimized Formulation and Evaluation of Anti- Cancer Drug. International Journal of Scientific Research and Management, 27(1), 39-54. [Link]
-
Kumar, S., et al. (2022). RP-HPLC-PDA method development, validation and stability studies of the novel antineoplastic drug combination - Decitabine and Cedazuridine in bulk and tablets. Journal of Pharmaceutical Research International, 34(46B), 58-69. [Link]
-
Di Viesti, V., et al. (2022). LC-MS/MS Analysis on Infusion Bags and Filled Syringes of Decitabine: New Data on Physicochemical Stability of an Unstable Molecule. ACS omega, 7(29), 25239-25243. [Link]
-
Kim, S. H., et al. (2017). Physicochemical Stability of Reconstituted Decitabine (Dacogen®) Solutions and Ready-to-Administer Infusion Bags when Stored Refrigerated or Frozen. Pharmaceutical Technology in Hospital Pharmacy. [Link]
-
Fielden, J., et al. (2022). Decitabine cytotoxicity is promoted by dCMP deaminase DCTD and mitigated by SUMO-dependent E3 ligase TOPORS. The EMBO journal, 41(21), e110991. [Link]
Sources
- 1. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aza-2′-deoxycytidine-induced genome rearrangements are mediated by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): kinetic analyses and identification of products by NMR, HPLC, and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 11. LC–MS/MS Analysis on Infusion Bags and Filled Syringes of Decitabine: New Data on Physicochemical Stability of an Unstable Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LC-MS/MS Analysis on Infusion Bags and Filled Syringes of Decitabine: New Data on Physicochemical Stability of an Unstable Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. An HPLC-MS/MS method for simultaneous determination of decitabine and its valyl prodrug valdecitabine in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and in vitro evaluations of new decitabine nanocarriers for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sphinxsai.com [sphinxsai.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
